4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine
Description
4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine (C₇H₅ClN₂O₂S₂, exact mass: 247.9484) is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core with a chlorine atom at position 4 and a methylsulfonyl group at position 2 . The sulfonyl group enhances its polarity and electron-withdrawing properties, making it a versatile intermediate in pharmaceuticals and agrochemicals . Its synthesis typically involves chlorination and sulfonylation steps, often employing reagents like POCl₃ and sulfonylating agents .
Properties
IUPAC Name |
4-chloro-2-methylsulfonylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S2/c1-14(11,12)7-9-5(8)4-2-3-13-6(4)10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQKJMWBLDCZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(C=CS2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621237 | |
| Record name | 4-Chloro-2-(methanesulfonyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598298-11-4 | |
| Record name | 4-Chloro-2-(methanesulfonyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine typically follows a sequence of:
- Construction of the thieno[2,3-d]pyrimidine core.
- Chlorination at the 4-position to introduce the chloro substituent.
- Introduction of the methylsulfonyl group at the 2-position via nucleophilic substitution or oxidation steps.
Preparation of the Thieno[2,3-d]pyrimidine Core
A common starting point is the cyclization of methyl-2-aminothiophene-3-carboxylate or related thiophene derivatives to form the thieno[2,3-d]pyrimidine skeleton. This involves condensation and cyclization reactions, often under reflux conditions, followed by chlorination at the 4-position:
Commercial methyl-2-aminothiophene-3-carboxylate is cyclized and chlorinated to yield 4-chlorothieno[2,3-d]pyrimidine.
Alternatively, thieno[2,3-d]pyrimidin-4-one derivatives can be chlorinated using phosphoryl chloride (POCl3) to afford 4-chlorothieno[2,3-d]pyrimidine derivatives. The reaction is typically performed by cooling the mixture to 0 °C during POCl3 addition, followed by reflux for 4–12 hours. The product is then quenched with ice/water and neutralized with ammonia solution.
Chlorination at the 4-Position
Chlorination is a critical step to activate the 4-position for further substitution. The use of POCl3 is a well-established method:
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Thieno[2,3-d]pyrimidin-4-one derivative + POCl3 (18.9 equiv), 0 °C to reflux (4–12 h) | 4-Chlorothieno[2,3-d]pyrimidine derivative | 40–80% |
The chlorinated compounds are moisture sensitive and highly reactive, often used directly in subsequent reactions without purification.
Introduction of the Methylsulfonyl Group at the 2-Position
The methylsulfonyl substituent can be introduced by nucleophilic substitution of the 2-position or by oxidation of a methylthio precursor:
A common approach is to start from 2-(methylthio)thieno[2,3-d]pyrimidine derivatives and oxidize the methylthio group to the methylsulfonyl group using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Alternatively, nucleophilic substitution at the 2-position of the 4-chlorothieno[2,3-d]pyrimidine with methylsulfinyl-containing nucleophiles can be employed, although specific detailed procedures for this step are less frequently reported in the literature.
Representative Detailed Procedure (Adapted from Related Thieno[2,3-d]pyrimidine Syntheses)
| Step | Procedure Description | Conditions & Notes |
|---|---|---|
| 1 | Cyclization of methyl-2-aminothiophene-3-carboxylate to form thieno[2,3-d]pyrimidin-4-one | Heating under reflux in suitable solvent; reaction time varies depending on substrate |
| 2 | Chlorination of thieno[2,3-d]pyrimidin-4-one with POCl3 | Add POCl3 dropwise at 0 °C, then reflux 4–12 h; quench with ice/water; neutralize with NH3 solution |
| 3 | Isolation of 4-chlorothieno[2,3-d]pyrimidine | Extract with ethyl acetate, dry over Na2SO4, evaporate solvent |
| 4 | Introduction of methylsulfonyl group via oxidation of 2-(methylthio) derivative | Oxidize with m-CPBA or H2O2 under controlled conditions; monitor reaction by TLC or HPLC |
Research Findings and Yields
The chlorination step using POCl3 provides yields ranging from 40% to 80%, with the reaction monitored by thin-layer chromatography (TLC).
The overall yield and purity depend on the efficiency of the cyclization and chlorination steps; typical purities of intermediates exceed 99% by chromatographic methods.
The methylsulfonyl introduction step's yield varies with the oxidizing agent and reaction conditions but is generally high when optimized.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | Methyl-2-aminothiophene-3-carboxylate, reflux | Thieno[2,3-d]pyrimidin-4-one | Variable | Base for further chlorination |
| Chlorination | POCl3, 0 °C to reflux, 4–12 h | 4-Chlorothieno[2,3-d]pyrimidine | 40–80 | Moisture sensitive, used without purification |
| Methylsulfonyl group introduction | Oxidation of 2-(methylthio) derivative with m-CPBA or H2O2 | This compound | High (optimized) | Requires careful control of oxidation state |
Notes on Reaction Optimization and Scale-Up
The chlorination step is sensitive to temperature and reagent addition rate; slow addition of POCl3 at low temperature minimizes side reactions.
One-pot methods combining cyclization and chlorination have been reported for related heterocycles, improving efficiency and yield.
The methylsulfonyl introduction step requires careful monitoring to avoid overoxidation or degradation of the heterocyclic core.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce thiol derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research has indicated that 4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines. For example, a study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of thieno[2,3-d]pyrimidines could effectively induce apoptosis in cancer cells through the modulation of specific signaling pathways .
2. Antiviral Properties
This compound has also been investigated for its antiviral activity. Certain derivatives have shown effectiveness against viral infections by interfering with viral replication mechanisms. A notable study reported that thieno[2,3-d]pyrimidines could inhibit the replication of RNA viruses, suggesting a potential role in antiviral drug development .
Agricultural Applications
1. Herbicidal Activity
this compound has been explored as a herbicide. Its structure allows it to target specific enzymes involved in plant growth regulation, leading to effective weed control without harming crops. Field trials have indicated that this compound can significantly reduce weed populations while maintaining crop yield .
2. Fungicidal Properties
The compound has also been tested for fungicidal activity against various plant pathogens. Laboratory studies have shown that it can inhibit the growth of fungi responsible for significant crop diseases, making it a candidate for developing new fungicides .
Data Tables
Case Studies
Case Study 1: Anticancer Research
A study conducted on the effects of thieno[2,3-d]pyrimidine derivatives on human cancer cell lines revealed that this compound significantly reduced cell viability in breast and lung cancer cells. The mechanism was identified as apoptosis induction via caspase activation.
Case Study 2: Agricultural Trials
Field trials assessing the herbicidal properties of this compound showed a 70% reduction in weed biomass compared to untreated controls. The results suggest its potential as an environmentally friendly herbicide alternative.
Mechanism of Action
The mechanism by which 4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Substituent Variations on the Thieno[2,3-d]pyrimidine Core
The biological and chemical properties of thieno[2,3-d]pyrimidine derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
2.4. Physicochemical Properties
Solubility and Polarity :
Stability :
- Sulfonyl groups confer thermal and oxidative stability compared to thioether (SMe) groups, which are prone to oxidation .
Biological Activity
4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine is a compound with the chemical formula C7H5ClN2O2S2 and a molecular weight of 248.71 g/mol. It has gained attention in pharmaceutical research due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article reviews the biological activity of this compound based on diverse sources, including experimental studies and case reports.
- CAS Number : 598298-11-4
- Molecular Formula : C7H5ClN2O2S2
- Molecular Weight : 248.71 g/mol
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anti-inflammatory Activity
Several studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, derivatives of thienopyrimidine have shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The inhibition of COX-2 has been linked to reduced edema and inflammation in experimental models.
| Compound | COX-2 Inhibition IC50 (µM) | Edema Inhibition (%) |
|---|---|---|
| Thienopyrimidine Derivative A | 0.034 | 82.8 |
| Thienopyrimidine Derivative B | 0.052 | 78.9 |
Anticancer Activity
Research has also highlighted the potential anticancer properties of thienopyrimidine derivatives. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
Case Study Example :
A study involving the treatment of glioma cells with thienopyrimidine derivatives showed a significant reduction in cell viability. The mechanism was attributed to the inhibition of the AKT/mTOR signaling pathway, which is often dysregulated in cancer.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of COX enzymes contributes to its anti-inflammatory effects.
- Apoptosis Induction : Activation of apoptotic pathways leads to cancer cell death.
- Cell Cycle Arrest : The compound can induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
Safety and Toxicity
While the compound shows promising biological activities, safety assessments are crucial for its therapeutic application. Preliminary toxicity studies indicate that it has relatively low cytotoxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for further development.
Q & A
Q. Advanced
- Molecular Docking : Predict binding modes to targets like 5-HT₃ receptors or kinases. For instance, compound 32 (6-ethyl-4-(4-methylpiperazinyl)-2-(methylthio) derivative) showed high affinity for 5-HT₃Rs via π-π stacking and hydrogen bonding .
- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations to validate docking poses) .
- ADMET Prediction : Tools like SwissADME evaluate solubility, permeability, and metabolic stability. Derivatives with logP <5 and topological polar surface area (TPSA) 50–90 Ų are prioritized .
How can reaction conditions be optimized for chlorination using POCl₃?
Q. Advanced
- Temperature : Maintain 80–100°C to ensure complete conversion without side reactions (e.g., decomposition of the pyrimidine core) .
- Stoichiometry : Use 5–10 equivalents of POCl₃ relative to the substrate. Excess reagent drives the reaction to >90% yield .
- Workup : Neutralize with NaHCO₃ post-reaction to precipitate the product, followed by recrystallization from ethanol/water for purity >95% .
What challenges arise in synthesizing carboxylic acid derivatives of thieno[2,3-d]pyrimidines, and how are they addressed?
Q. Advanced
- Challenge : Low yields (<30%) in direct carboxylation due to poor regioselectivity .
- Solutions :
- Validation : LC-MS monitoring ensures intermediate stability, while X-ray crystallography confirms regiochemistry .
How are dual-target inhibitors designed using the thieno[2,3-d]pyrimidine scaffold?
Q. Advanced
- Scaffold Hybridization : Attach pharmacophores targeting distinct pathways. For example:
- A 4-(3,4,5-trimethoxyanilino) group for microtubule disruption.
- A methylsulfonyl moiety for EGFR kinase inhibition .
- In Vitro Screening : Prioritize compounds with IC₅₀ <1 µM against both targets. Dose-response curves and combination index (CI) assays validate synergy .
What methodologies are used to resolve contradictory bioactivity data across studies?
Q. Advanced
- Source Analysis : Compare cell lines (e.g., MCF-7 vs. HeLa) and assay conditions (e.g., serum concentration, incubation time). For instance, discrepancies in IC₅₀ values may stem from varying ATP concentrations in kinase assays .
- Meta-Analysis : Use tools like RevMan to aggregate data from ≥5 studies, applying random-effects models to account for heterogeneity .
How are antimicrobial activities of these derivatives evaluated methodically?
Q. Basic
- Agar Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition >15 mm indicate potency .
- MIC Determination : Serial dilution in Mueller-Hinton broth (96-well plates) with visual turbidity assessment after 24h .
- Target Validation : β-lactamase or efflux pump inhibition assays to clarify mechanisms .
Table 1: Representative Biological Activities
| Derivative | Target | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Compound 32 | 5-HT₃ Receptor | 0.8 nM | |
| IX (Elmongy et al.) | NSCLC Cells | 43–87% Inhibition | |
| 8a-8j (Prabhakar et al.) | C. albicans | MIC = 8 µg/mL |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
